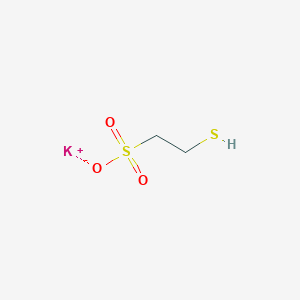
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is a labeled form of glutamic acid, where the carbon atoms are isotopically labeled with carbon-13. This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways and other biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the use of labeled carbon dioxide in the synthesis of the carbon backbone. The reaction conditions often involve high-pressure reactors and specific catalysts to ensure the incorporation of the isotopic label.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound requires specialized facilities that can handle the production of isotopically enriched materials. The process involves the use of labeled precursors and careful control of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The carboxyl groups can be reduced to alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research due to its isotopic labeling. Some key applications include:
Chemistry: Used in studies of reaction mechanisms and pathways.
Biology: Helps in tracing metabolic pathways and understanding enzyme functions.
Medicine: Used in metabolic studies and diagnostic imaging.
Industry: Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid involves its incorporation into metabolic pathways where it can be tracked due to its isotopic label. This allows researchers to study the detailed mechanisms of biochemical reactions and pathways. The molecular targets include enzymes and other proteins involved in metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S)-2-amino-5-(carbamoylamino)pentanoic acid (Citrulline)
- (2S)-2-amino-4-(methylthio)butanoic acid (Methionine)
- (2S)-2-amino-3-(phenylthio)propanoic acid (Phenylalanine)
Uniqueness
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid is unique due to its isotopic labeling, which allows for detailed studies that are not possible with non-labeled compounds. This makes it particularly valuable in research applications where tracking and understanding complex biochemical processes are essential.
Propriétés
Formule moléculaire |
C5H9NO4 |
|---|---|
Poids moléculaire |
152.09 g/mol |
Nom IUPAC |
(2S)-2-amino(1,2,3,4,5-13C5)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1 |
Clé InChI |
WHUUTDBJXJRKMK-WIAREEORSA-N |
SMILES isomérique |
[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)N |
SMILES canonique |
C(CC(=O)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


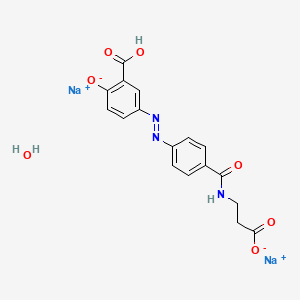
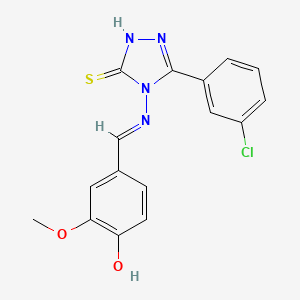
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid phenethyl-amide](/img/structure/B12055148.png)

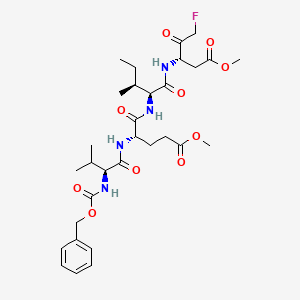

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12055166.png)
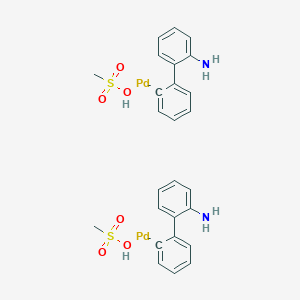
![{2-[(alpha-Methyl)diphenylphosphinomethyl]ferrocenyl}palladium(II) acetate](/img/structure/B12055171.png)

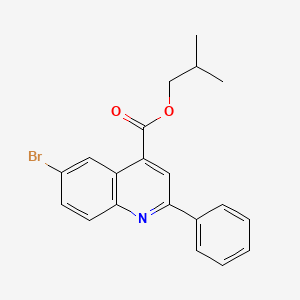
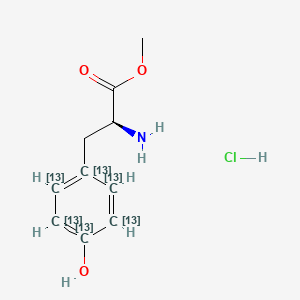
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12055209.png)
